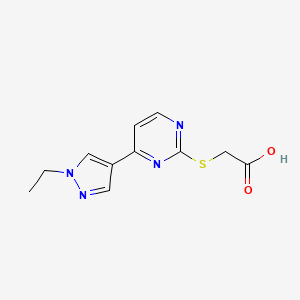

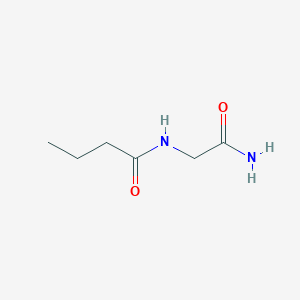

2-((4-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

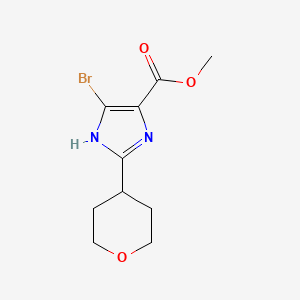

2-((4-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid (EECPA) is an organic compound derived from a combination of two molecules, pyrazole and pyrimidine. It is a relatively new compound and has recently been gaining attention for its potential applications in the scientific research field. EECPA has a wide range of uses, from being used as a biochemical reagent to a potential therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Plant Growth Regulation and Herbicide Antidote Activity

Research has explored derivatives similar to the mentioned compound for their roles in plant growth regulation and as antidotes to herbicides. For instance, compounds related to the pyrano[2,3-d]pyrimidine class have demonstrated moderate activity as antidotes to common herbicides like 2,4-D, suggesting potential applications in agriculture to mitigate herbicide toxicity and enhance crop resilience (Dotsenko et al., 2016).

Novel Synthesis Methods

Efficient synthesis methods for pyrazolo[3,4-b]pyridine derivatives, which share a structural motif with the compound of interest, have been developed. These methodologies facilitate the preparation of N-fused heterocycles, indicating the compound's relevance in synthetic organic chemistry for creating novel molecules with potential biological activities (Ghaedi et al., 2015).

Antioxidant Activity

Some derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety have been synthesized and evaluated for their antioxidant properties. Certain compounds have shown antioxidant activities comparable to ascorbic acid, highlighting the potential therapeutic applications of these molecules in combating oxidative stress-related diseases (El‐Mekabaty, 2015).

Antimicrobial and Anticancer Activities

Research into 1,3-diphenylpyrazoles bearing pyrimidine and related moieties at the 4-position has revealed significant antibacterial and antifungal activities. Such studies underscore the potential of pyrazolylpyrimidinyl compounds in developing new antimicrobial agents (El‐Emary et al., 2006). Moreover, novel pyrazolopyrimidines derivatives have been investigated for their anticancer and anti-5-lipoxygenase agents, further indicating the compound's potential in medicinal chemistry for treating various diseases (Rahmouni et al., 2016).

Green Synthesis Approaches

Innovative synthetic routes have been developed for pyrazole-based pyrido[2,3-d]pyrimidine-diones, utilizing water as a solvent. Such environmentally friendly synthesis methods align with the green chemistry principles, reducing harmful solvent use and highlighting the compound's role in sustainable chemical synthesis (Heravi et al., 2016).

Eigenschaften

IUPAC Name |

2-[4-(1-ethylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-2-15-6-8(5-13-15)9-3-4-12-11(14-9)18-7-10(16)17/h3-6H,2,7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBRZXXLSKUGGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NC(=NC=C2)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate](/img/structure/B2730642.png)

![6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B2730644.png)

![4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2730646.png)

![1-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine](/img/structure/B2730649.png)

![Tert-butyl 4-[(2-chloroacetyl)amino]-4-(methoxymethyl)piperidine-1-carboxylate](/img/structure/B2730660.png)

![N-[3-({4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)phenyl]acetamide](/img/structure/B2730662.png)